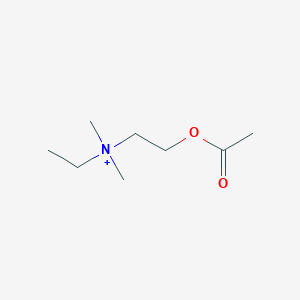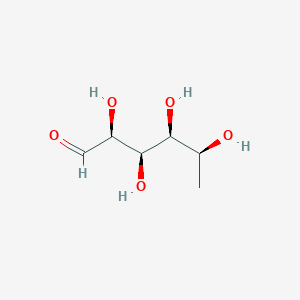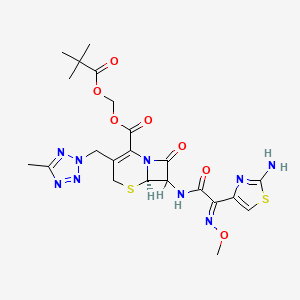![molecular formula C6H3NO2S B1257111 Thieno[3,4-c]pyrrole-4,6-dione CAS No. 6007-82-5](/img/structure/B1257111.png)
Thieno[3,4-c]pyrrole-4,6-dione
Descripción general
Descripción
Thieno[3,4-c]pyrrole-4,6-dione is a heterocyclic compound known for its unique structural and electronic properties. It features a fused ring system comprising a thiophene ring and a pyrrole ring, with two carbonyl groups at positions 4 and 6. This compound is recognized for its strong electron-withdrawing characteristics, making it a valuable building block in the synthesis of various organic materials, particularly in the field of organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thieno[3,4-c]pyrrole-4,6-dione can be synthesized through several methods. One common approach involves the Gewald reaction, which forms the thiophene ring, followed by a Sandmeyer-type reaction and subsequent condensation with amines . Another method includes direct (hetero)arylation polymerization, which is environmentally friendly and suitable for large-scale production .
Industrial Production Methods: Industrial production of this compound often focuses on optimizing the synthetic routes to reduce costs and improve yields. The use of direct arylation polymerization is particularly advantageous for large-scale production due to its efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Thieno[3,4-c]pyrrole-4,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be tailored for specific applications in organic electronics and photovoltaics .
Aplicaciones Científicas De Investigación
Thieno[3,4-c]pyrrole-4,6-dione has a wide range of applications in scientific research:
Biology: Research is ongoing into its potential use in bioelectronics and as a component in biosensors.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the production of organic solar cells, light-emitting diodes, and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of thieno[3,4-c]pyrrole-4,6-dione primarily involves its electron-withdrawing properties, which facilitate charge transfer processes in organic electronic devices. Its strong electron affinity allows it to act as an electron acceptor in donor-acceptor systems, enhancing the efficiency of devices such as organic solar cells and light-emitting diodes .
Comparación Con Compuestos Similares
Thieno[3,4-b]thiophene: Another heterocyclic compound with similar electronic properties but a different ring structure.
Benzothiadiazole: Known for its strong electron-withdrawing properties and used in similar applications.
Diketopyrrolopyrrole: A widely used building block in organic electronics with comparable electron-accepting characteristics.
Uniqueness: Thieno[3,4-c]pyrrole-4,6-dione stands out due to its rigid, coplanar structure and strong electron-withdrawing ability, which contribute to its high performance in optoelectronic applications. Its versatility in undergoing various chemical modifications further enhances its utility in scientific research and industrial applications .
Propiedades
IUPAC Name |
thieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c8-5-3-1-10-2-4(3)6(9)7-5/h1-2H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTQKQTXHNUFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B1257031.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1257032.png)
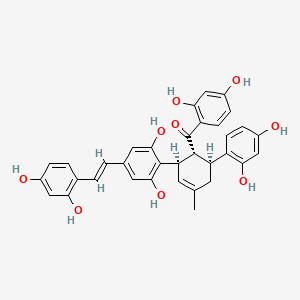
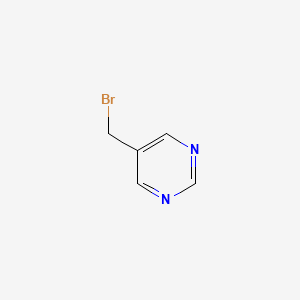

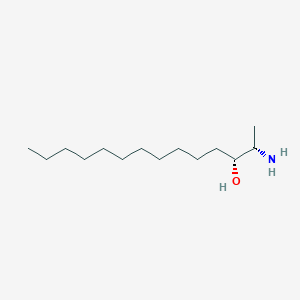

![4,5,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol](/img/structure/B1257039.png)

